

A Comparative Guide to the Reactivity of Internal and Terminal Alkynes

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Compound of Interest

Compound Name: 5-Methyl-2-hexyne

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For researchers, scientists, and drug development professionals, a nuanced understanding of alkyne reactivity is critical for efficient molecular design and synthesis. The placement of the carbon-carbon triple bond—either at the end of a carbon chain (terminal alkyne) or within the carbon skeleton (internal alkyne)—dramatically influences its chemical behavior. This guide provides an objective comparison of the reactivity differences between terminal and internal alkynes, supported by experimental data and detailed methodologies for key transformations.

The primary distinction arises from the presence of a weakly acidic proton on the sp-hybridized carbon of a terminal alkyne, a feature absent in internal alkynes.^{[1][2]} This, along with steric and electronic differences, governs their behavior in a variety of chemical reactions.

Acidity and Nucleophilicity of Terminal Alkynes

A key difference lies in the acidity of the hydrogen atom attached to the triple bond in terminal alkynes.^[2] The sp-hybridized carbon of a terminal alkyne has a higher s-character (50%) compared to sp² (33.3%) and sp³ (25%) hybridized carbons.^[3] This increased s-character means the electrons in the sp orbital are held closer to the nucleus, making the carbon more electronegative and the attached hydrogen more acidic.^{[2][3]}

This acidity allows for the deprotonation of terminal alkynes by a strong base, such as sodium amide (NaNH₂), to form a potent carbon nucleophile known as an acetylide ion.^{[2][4]} Internal alkynes, lacking this acidic proton, do not undergo this reaction.^[5] The resulting acetylide can participate in crucial carbon-carbon bond-forming reactions, such as S_N2 reactions with primary alkyl halides.^[2]

Compound Type	Hybridization	pKa	Ability to Form Acetylide
Terminal Alkyne	sp	~25	Yes
Internal Alkyne	sp	N/A	No
Alkene	sp ²	~44	No
Alkane	sp ³	~50	No

Data sourced from multiple references.[\[2\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocol: Formation of an Acetylide and Alkylation

Objective: To synthesize a longer-chain internal alkyne from a terminal alkyne.

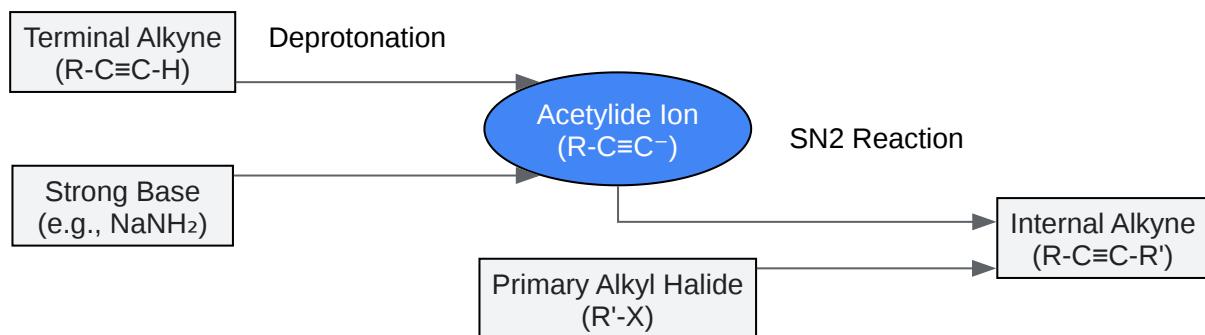
Materials:

- Terminal alkyne (e.g., 1-hexyne)
- Sodium amide (NaNH₂)
- Liquid ammonia (NH₃)
- Primary alkyl halide (e.g., 1-bromopropane)
- Inert solvent (e.g., THF)
- Reaction vessel equipped with a stirrer and a system for maintaining an inert atmosphere (e.g., nitrogen or argon)

Procedure:

- In a flame-dried, three-necked flask under an inert atmosphere, dissolve the terminal alkyne in an appropriate volume of anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.

- Carefully add sodium amide in portions to the cooled solution while stirring. The formation of the acetylide is often indicated by a color change or the evolution of ammonia gas.
- After the addition of the base is complete, allow the reaction to stir at -78 °C for 1-2 hours to ensure complete formation of the acetylide.
- Slowly add the primary alkyl halide to the reaction mixture.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to obtain the crude product.
- Purify the product by distillation or column chromatography.



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Caption: Formation of an acetylide ion and subsequent alkylation.

Electrophilic Addition Reactions

Both internal and terminal alkynes undergo electrophilic addition reactions, but the regioselectivity and, in some cases, the reactivity can differ.

Hydration

The addition of water across the triple bond, known as hydration, typically requires a catalyst, such as mercury(II) sulfate in aqueous sulfuric acid.[8]

- Terminal Alkynes: Hydration follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon, leading to the formation of an enol that rapidly tautomerizes to a methyl ketone.[8][9]
- Internal Alkynes: For unsymmetrical internal alkynes, hydration is not regioselective and typically yields a mixture of two isomeric ketones, as the initial protonation can occur on either of the sp-hybridized carbons.[4][9] Symmetrical internal alkynes will yield a single ketone product.[9]

Alkyne Type	Substrate Example	Major Product(s)	Regioselectivity
Terminal	1-Butyne	Butan-2-one (a methyl ketone)	Markovnikov
Symmetrical Internal	2-Butyne	Butan-2-one	Not applicable
Unsymmetrical Internal	2-Pentyne	Pentan-2-one and Pentan-3-one	Mixture of products

Data compiled from various sources.[4][8][9]

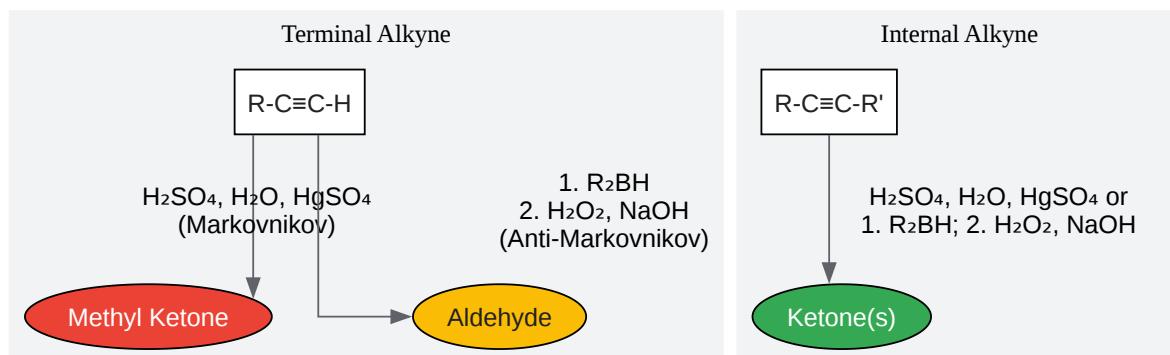
Hydroboration-Oxidation

Hydroboration-oxidation provides a complementary method for alkyne hydration, resulting in anti-Markovnikov addition.[10][11]

- Terminal Alkynes: This reaction yields an aldehyde after tautomerization of the intermediate enol.[10][11] To prevent double addition to the alkyne, a sterically hindered borane, such as disiamylborane or 9-BBN, is often used.[10][12]
- Internal Alkynes: Hydroboration-oxidation of internal alkynes produces ketones.[10][11] Similar to acid-catalyzed hydration, unsymmetrical internal alkynes will give a mixture of ketones.[9]

Alkyne Type	Substrate Example	Major Product	Regioselectivity
Terminal	1-Hexyne	Hexanal (an aldehyde)	Anti-Markovnikov
Internal	3-Hexyne	3-Hexanone (a ketone)	Not applicable

Information gathered from multiple references.[\[9\]](#)[\[10\]](#)[\[11\]](#)



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Caption: Hydration products of terminal and internal alkynes.

Reduction Reactions

The reduction of alkynes can be controlled to yield either alkanes, cis-alkenes, or trans-alkenes. The nature of the alkyne does not significantly alter the outcome, but the choice of reagent is crucial for stereoselectivity, which is particularly relevant for internal alkynes.

- Complete Reduction to Alkanes: Both internal and terminal alkynes can be fully reduced to the corresponding alkanes using H_2 gas with a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni).[\[13\]](#)[\[14\]](#)

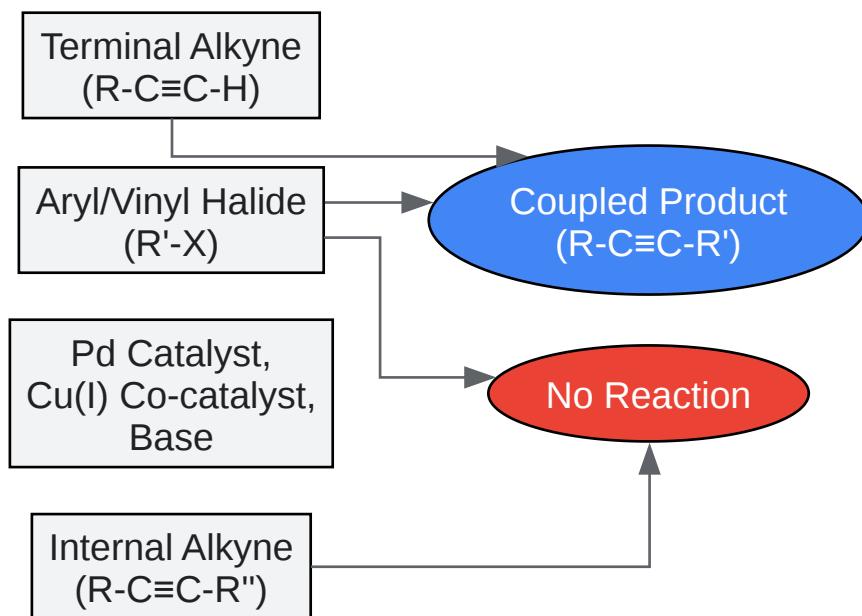
- Partial Reduction to Cis-Alkenes: The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ with lead acetate and quinoline), allows for the syn-addition of one equivalent of H₂, selectively producing a cis-alkene.[13][14]
- Partial Reduction to Trans-Alkenes: A dissolving metal reduction, typically using sodium or lithium in liquid ammonia, results in the anti-addition of hydrogen to form a trans-alkene.[13][15]

Reaction	Reagents	Product from Internal Alkyne	Stereochemistry
Complete Hydrogenation	H ₂ , Pd/C (or Pt, Ni)	Alkane	N/A
Partial Hydrogenation	H ₂ , Lindlar's Catalyst	Cis-Alkene	Syn-addition
Dissolving Metal Reduction	Na, NH ₃ (l)	Trans-Alkene	Anti-addition

Data compiled from multiple sources.[13][14][15]

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17][18] This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[17][18] A key requirement for this reaction is the presence of the terminal C-H bond for the formation of a copper acetylide intermediate.[17] Therefore, internal alkynes do not participate in the Sonogashira coupling.[16]

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Caption: Reactivity in Sonogashira coupling.

Conclusion

The reactivity differences between internal and terminal alkynes are substantial and are primarily dictated by the presence or absence of an acidic proton on the sp-hybridized carbon. Terminal alkynes can be deprotonated to form powerful nucleophiles, enabling a range of synthetic transformations not accessible to internal alkynes, most notably the Sonogashira coupling. In electrophilic additions like hydration, the regiochemical outcome is predictable for terminal alkynes but often leads to mixtures with unsymmetrical internal alkynes. The choice between terminal and internal alkynes is therefore a critical consideration in synthetic planning, offering distinct pathways to a diverse array of molecular architectures.

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